molecular formula C11H9Cl2N3OS2 B12131191 4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12131191
M. Wt: 334.2 g/mol
InChI Key: USVDOQMEBSQUDH-UHFFFAOYSA-N
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Description

4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a chemical compound that belongs to the thiazole class of compounds It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of 2-cyano-N-(2,4-dichlorophenyl)acetamide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide (KOH) in dimethylformamide (DMF). The intermediate salt formed in situ reacts with various α-halogenated reagents, such as ethylchloroacetate, α-bromoethylpropionate, and α-bromo ethyl butanoate, to yield the desired thiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Condensation Reactions: The thiazole ring can undergo condensation reactions with aldehydes to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides can be used under basic conditions.

    Condensation: Aldehydes and ketones in the presence of acidic or basic catalysts.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring, enhancing their chemical and biological properties.

Mechanism of Action

The exact mechanism of action of 4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets and pathways. For example, its anticonvulsant activity may involve modulation of ion channels or neurotransmitter receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9Cl2N3OS2

Molecular Weight

334.2 g/mol

IUPAC Name

4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H9Cl2N3OS2/c1-16-9(14)8(19-11(16)18)10(17)15-7-3-2-5(12)4-6(7)13/h2-4H,14H2,1H3,(H,15,17)

InChI Key

USVDOQMEBSQUDH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=S)C(=O)NC2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

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